molecular formula C22H19ClFN5O3 B2386909 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 922081-91-2

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2386909
CAS No.: 922081-91-2
M. Wt: 455.87
InChI Key: QTUFBXUCYINWBG-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a chemical compound with the CAS number 922081-91-2 and a molecular formula of C22H19ClFN5O3 . It has a molecular weight of 455.9 g/mol . This compound features a pyrazolo[3,4-d]pyrimidinone core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to interact with various enzyme active sites . The molecule is further functionalized with a 3-chlorobenzyl group at the pyrimidine ring and a 2-(4-fluorophenoxy)acetamide side chain linked via an ethyl bridge . While specific biological data for this exact molecule is not available, structural analogs based on the pyrazolo[3,4-d]pyrimidine core have been investigated in research for their potential pharmacological properties, including antimicrobial and anticancer activities . The presence of both chlorine and fluorine atoms can influence the compound's lipophilicity, electronic characteristics, and overall binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research purposes such as analytical standard use, chemical synthesis, and in-vitro biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-3-1-2-15(10-16)12-28-14-26-21-19(22(28)31)11-27-29(21)9-8-25-20(30)13-32-18-6-4-17(24)5-7-18/h1-7,10-11,14H,8-9,12-13H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUFBXUCYINWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a novel compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and discusses relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClFN5O2
  • Molecular Weight : 439.88 g/mol
  • IUPAC Name : N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide

The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the chlorobenzyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

Studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For example, similar compounds have been reported to inhibit cancer cell proliferation in vitro and in vivo. A notable study demonstrated that certain derivatives exhibited over 80% inhibition of tumor necrosis factor-alpha (TNF-alpha) in LPS-induced models . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. For instance, compounds featuring the pyrazolo-pyrimidine scaffold have been shown to reduce edema in animal models, indicating potential therapeutic applications in inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazolo-pyrimidine derivativesInhibition of S. aureus, E. coli
AnticancerVarious pyrazolo derivatives>80% TNF-alpha inhibition
Anti-inflammatoryPyrazolo-pyrimidine analogsReduced carrageenan-induced edema

Scientific Research Applications

Preliminary studies indicate that compounds structurally similar to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide exhibit significant cytotoxic effects against various cancer cell lines. This suggests its potential efficacy as an anticancer agent. The mechanism of action may involve:

  • Inhibition of Tumor Growth : Targeting specific pathways involved in cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Applications in Medicinal Chemistry

This compound exemplifies ongoing efforts in drug discovery aimed at developing novel therapeutic agents for cancer treatment through innovative chemical synthesis and structural modifications. Its classification as a heterocyclic compound makes it particularly relevant in medicinal chemistry due to the prevalence of heterocycles in biologically active molecules .

Case Studies and Research Findings

Research findings highlight the compound's potential through various studies:

  • Anticancer Activity : Studies have shown that similar pyrazolo-pyrimidine derivatives can effectively inhibit cancer cell lines such as breast cancer (MCF7) and lung cancer (A549), suggesting that this compound may exhibit comparable effects.
  • Molecular Docking Studies : Computational studies using molecular docking have indicated favorable binding interactions with targets involved in cancer progression, supporting further exploration of this compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrazolo[3,4-d]pyrimidine derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on available

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Reported Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorobenzyl; 4-fluorophenoxy acetamide ~498.9 (calculated) Not reported Inferred kinase inhibition
Example 83 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidin-4-one Dimethylamino; 3-fluoro-4-isopropoxyphenyl; chromen-4-one 571.2 302–304 Not specified
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 4-Methoxyphenyl; chlorobenzyl acetamide ~425.9 (calculated) Not reported Synthetic intermediate
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Trifluoromethyl; difluoro-morpholinylethoxy substituents ~700.6 (calculated) Not reported Kinase inhibition (implied)

Key Observations:

The 4-fluorophenoxy acetamide side chain introduces polarity, contrasting with the chromenone moiety in Example 83, which adds planar aromaticity but may reduce metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for N-arylsubstituted acetamide derivatives (e.g., reactions with α-chloroacetamides) .

Biological Relevance: Pyrazolo[3,4-d]pyrimidine derivatives often exhibit kinase inhibitory activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by acylation or alkylation reactions. Key steps include:

  • Precursor preparation : Reacting 3-chlorobenzyl derivatives with aminopyrazole intermediates under reflux in ethanol or DMSO .
  • Coupling reactions : Use of sodium hydride or potassium carbonate as a base in anhydrous conditions to introduce the 4-fluorophenoxyacetamide moiety .
  • Optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF for polar intermediates) improve yields. HPLC and LC-MS are recommended for purity assessment .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorobenzyl protons at δ 7.2–7.4 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Resolve ambiguities in fused pyrazolo-pyrimidine core geometry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 509.12 for C₂₃H₂₀ClFN₅O₃) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Screen against target enzymes or cell lines using:

  • Kinase inhibition assays : Test ATP-binding pockets due to the pyrimidine core’s affinity for kinase domains .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory models : Measure COX-2 or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., 3-chlorobenzyl vs. 4-fluorophenoxy) on target binding using molecular docking (AutoDock Vina) .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrazolo[3,4-d]pyrimidines with trifluoromethoxy groups ) to identify trends in potency and selectivity.
  • Validation : Replicate disputed assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies enhance the compound’s metabolic stability and selectivity?

  • Methodology :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Isotope labeling : Use ¹⁴C or ³H tracers in pharmacokinetic studies to track metabolic pathways .
  • Selectivity screens : Profile off-target effects via kinase panels (e.g., Eurofins DiscoverX) .

Q. How can computational models predict its interaction with novel biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding to orphan GPCRs or epigenetic regulators (e.g., HDACs) using CHARMM or AMBER .
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., dasatinib for kinase targets) .
  • Machine learning : Train models on PubChem BioAssay data to predict toxicity or efficacy .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Root cause : Variability in reaction conditions (e.g., solvent purity, catalyst batch).
  • Resolution :

  • Design of experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio) .
  • Cross-lab validation : Collaborate with independent labs to reproduce high-yield protocols .

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